molecular formula C16H19N3O3S B2675574 (3,5-dimethyl-1H-pyrazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 908230-70-6

(3,5-dimethyl-1H-pyrazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2675574
CAS No.: 908230-70-6
M. Wt: 333.41
InChI Key: RIWQCEKNRGEUIY-UHFFFAOYSA-N
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Description

The compound (3,5-dimethyl-1H-pyrazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a synthetic organic molecule featuring multiple functional groups, including a pyrazole ring, a phenyl ring, and a sulfonyl group. Its structure suggests potential utility in various chemical and biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process:

  • Formation of the Pyrazole Ring: : Begin by synthesizing the 3,5-dimethyl-1H-pyrazole via cyclization of the appropriate hydrazine derivative with a 1,3-dicarbonyl compound.

  • Sulfonylation of Pyrrolidine: : Introduce the sulfonyl group onto the pyrrolidine ring using a sulfonyl chloride derivative under basic conditions.

  • Coupling Reaction: : The final step involves coupling the sulfonylated pyrrolidine with the pyrazole derivative and the methanone component under catalyzed conditions, often involving a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In industrial settings, this process is scaled up by optimizing each step for yield and purity. This may involve using continuous flow reactors for the coupling step and automated purification systems to handle large quantities.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions:

  • Oxidation: : The methanone group can be oxidized to form carboxylic acids.

  • Reduction: : The ketone functionality can be reduced to the corresponding alcohol.

  • Substitution: : The sulfonyl group can undergo nucleophilic substitution.

Common Reagents and Conditions

  • Oxidation: : Reagents like KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide).

  • Reduction: : NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).

  • Substitution: : Nucleophiles such as amines or thiols.

Major Products

  • Oxidation yields carboxylic acids.

  • Reduction produces alcohols.

  • Substitution forms various sulfonamide or sulfone derivatives.

Scientific Research Applications

This compound has a diverse range of applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Acts as a biochemical probe for studying sulfonamide interactions.

  • Medicine: : Potential lead compound in drug discovery, particularly for its interactions with biological sulfonamide receptors.

  • Industry: : Intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets through its sulfonyl and pyrazole groups. These interactions often inhibit or modify the function of proteins involved in signaling pathways, making it a valuable tool in pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-dimethyl-1H-pyrazol-1-yl)(4-(methylsulfonyl)phenyl)methanone

  • (3,5-dimethyl-1H-pyrazol-1-yl)(4-(ethylsulfonyl)phenyl)methanone

Unique Aspects

What sets (3,5-dimethyl-1H-pyrazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone apart is its pyrrolidinyl group, which enhances its biochemical activity and specificity, compared to other sulfonyl-bearing analogs.

That's a deep dive into this compound! Ever thought about where this compound might lead you next in your research or applications?

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-12-11-13(2)19(17-12)16(20)14-5-7-15(8-6-14)23(21,22)18-9-3-4-10-18/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWQCEKNRGEUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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